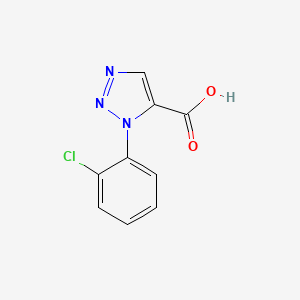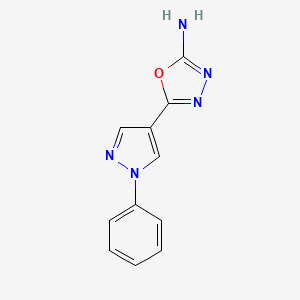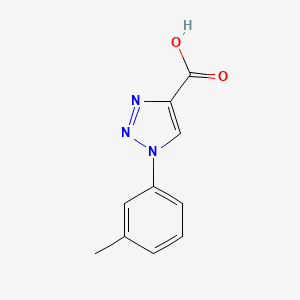
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one
Vue d'ensemble
Description
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenoxy group at the 3-position, a hydroxy group at the 7-position, and two methyl groups at the 2 and 8 positions on the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one typically involves the condensation of 2-chlorophenol with a suitable chromen-4-one precursor. One common method involves the reaction of 2-chlorophenol with 7-hydroxy-2,8-dimethyl-4H-chromen-4-one in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form the corresponding chromanol derivative.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 7-oxo-2,8-dimethyl-4H-chromen-4-one derivatives.
Reduction: Formation of 7-hydroxy-2,8-dimethylchromanol derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7-position can form hydrogen bonds with target proteins, while the chlorophenoxy group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological processes, leading to the observed therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-dimethylphenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one
- 3-(4-ethylphenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one
- 7-hydroxy-3-(2-naphthyloxy)-2,8-dimethyl-4H-chromen-4-one
Uniqueness
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern enhances its potential as a versatile scaffold for the development of new therapeutic agents and materials.
Propriétés
IUPAC Name |
3-(2-chlorophenoxy)-7-hydroxy-2,8-dimethylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-9-13(19)8-7-11-15(20)17(10(2)21-16(9)11)22-14-6-4-3-5-12(14)18/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXCEVDUXAGLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)

![4-Chloro-3-[(dimethylamino)methyl]aniline](/img/structure/B1414823.png)






